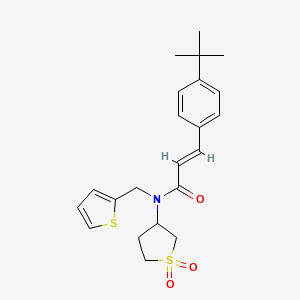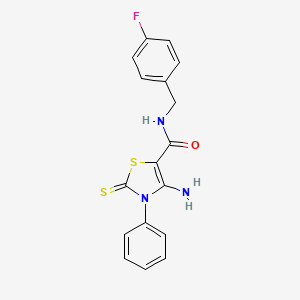![molecular formula C29H29N5O3 B12133148 2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of methoxyphenyl groups and a pyrroloquinoxaline core makes this compound particularly interesting for research in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring.
Introduction of the Pyrrole Ring: The quinoxaline intermediate is then subjected to a cyclization reaction with an appropriate reagent to form the pyrroloquinoxaline core.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where the quinoxaline core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays.
Medicine
Medically, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Mécanisme D'action
The mechanism by which 2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or interference with DNA/RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminoquinoxaline: A simpler analogue lacking the pyrrole and methoxyphenyl groups.
4-methoxyphenylquinoxaline: Contains the methoxyphenyl group but lacks the pyrrole ring.
Pyrroloquinoxaline derivatives: Various derivatives with different substituents on the pyrrole and quinoxaline rings.
Uniqueness
What sets 2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its combination of structural features The presence of both methoxyphenyl groups and a pyrroloquinoxaline core provides a unique electronic and steric environment, which can lead to distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C29H29N5O3 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H29N5O3/c1-36-21-11-7-19(8-12-21)15-17-31-29(35)25-26-28(33-24-6-4-3-5-23(24)32-26)34(27(25)30)18-16-20-9-13-22(37-2)14-10-20/h3-14H,15-18,30H2,1-2H3,(H,31,35) |
Clé InChI |
UVEUARSDBCRCCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=C(C=C5)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)
![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)


![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133102.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)

![2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
